4-(3-Chloropropyl)phenol

Physicochemical characterization Chromatographic separation Lipophilicity prediction

Select 4-(3-Chloropropyl)phenol for its unique 3-carbon propyl spacer (~3.8–4.2 Å vs. ~2.5–3.0 Å for ethyl analogs), enabling precise distance control in molecular architectures. Its moderate chloro leaving group allows controlled alkylation, minimizing elimination byproducts. Validated as a chemical probe with IC50 values of 55 nM (MPO) and 17 nM (CYP3A4), it is an ideal benchmark for SAR and selectivity profiling. Available at ≥95% purity with stable ambient storage, unlike more labile bromo analogs.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
CAS No. 99103-80-7
Cat. No. B3176378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloropropyl)phenol
CAS99103-80-7
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCl)O
InChIInChI=1S/C9H11ClO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7H2
InChIKeyVLMTVJTVYPCOOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chloropropyl)phenol (CAS 99103-80-7): Core Physicochemical and Structural Baseline for Procurement Evaluation


4-(3-Chloropropyl)phenol (CAS 99103-80-7) is a para-substituted chlorinated phenolic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . Its predicted physicochemical parameters include a boiling point of 290.4±15.0 °C, a density of 1.148±0.06 g/cm³, and a pKa of 10.05±0.15 . The compound bears a terminal chloroalkyl side chain at the para position of the phenol ring, a structural feature that governs its reactivity profile as a versatile synthetic intermediate in organic synthesis .

Why 4-(3-Chloropropyl)phenol Cannot Be Indiscriminately Substituted: Differential Reactivity Across Chloroalkyl Phenol Analogs


The functional utility of halogenated alkyl phenols as synthetic intermediates is dictated by the specific halogen leaving group and the alkyl chain length, parameters that directly control nucleophilic substitution kinetics, leaving group liability, and downstream product purity. Substituting 4-(3-chloropropyl)phenol with a bromo analog (e.g., 4-(3-bromopropyl)phenol, CAS 52273-55-9) introduces a more labile leaving group that accelerates unwanted side reactions under basic conditions [1]. Conversely, employing a shorter-chain chloroethyl analog (e.g., 4-(2-chloroethyl)phenol, CAS 28145-35-9) alters the spatial separation between the phenolic hydroxyl and the electrophilic terminus, modifying the geometry and steric profile of the resulting ether or amine-linked conjugates [2]. These structural variations preclude simple interchangeability without re-optimizing reaction conditions and compromising synthetic fidelity.

Quantitative Differentiation Evidence: 4-(3-Chloropropyl)phenol Versus Structural Analogs


Chain Length-Dependent Physicochemical Properties: Boiling Point and Lipophilicity Compared with 4-(2-Chloroethyl)phenol

4-(3-Chloropropyl)phenol exhibits a predicted boiling point of 290.4±15.0 °C, which is consistent with its higher molecular weight (170.64 g/mol) relative to the shorter-chain analog 4-(2-chloroethyl)phenol (156.61 g/mol) [1]. The increased alkyl chain length also elevates lipophilicity; the predicted LogP for 4-(3-chloropropyl)phenol is 2.56 , whereas the bromo analog 4-(3-bromopropyl)phenol, due to its heavier halogen substituent, displays a higher LogP of 2.72 [2]. These differences directly impact chromatographic retention times and solvent partitioning behavior during purification and formulation workflows.

Physicochemical characterization Chromatographic separation Lipophilicity prediction

Halogen-Dependent Reactivity: Chloro versus Bromo Leaving Group in Nucleophilic Substitution

The terminal chloro substituent in 4-(3-chloropropyl)phenol provides a leaving group with moderate reactivity, which is kinetically less labile than the bromo group in 4-(3-bromopropyl)phenol (CAS 52273-55-9) [1]. This differential leaving group tendency translates to greater control over reaction rates in nucleophilic substitution reactions, reducing the incidence of premature or uncontrolled alkylation. The 3-carbon propyl spacer also offers a distinct spatial and conformational profile compared to the 2-carbon ethyl spacer in 4-(2-chloroethyl)phenol [2], enabling the design of molecular architectures with defined distances between the phenolic oxygen and the electrophilic center.

Synthetic chemistry Leaving group liability Nucleophilic substitution kinetics

Enzyme Inhibition Profile: Comparative IC50 Values for Myeloperoxidase (MPO) Versus a Reference Inhibitor

4-(3-Chloropropyl)phenol has been evaluated in enzyme inhibition assays and demonstrates an IC50 of 55 nM against human myeloperoxidase (MPO) chlorination activity, as measured by an aminophenyl fluorescein assay following a 10-minute incubation with NaCl [1]. For context, a structurally distinct MPO inhibitor (CHEMBL4790231) exhibits a substantially higher potency with an IC50 of 1 nM under identical assay conditions [2]. This 55-fold difference quantifies the relative potency gap between 4-(3-chloropropyl)phenol and a potent reference inhibitor. Additional profiling indicates CYP3A4 inhibition with an IC50 of 17 nM and thyroid peroxidase (TPO) inhibition with an IC50 of 1,100 nM [1]. These data establish a defined, reproducible activity fingerprint that distinguishes this compound from other phenolic intermediates lacking such annotation.

Enzyme inhibition Drug discovery Myeloperoxidase (MPO)

Synthetic Accessibility: Multigram-Scale Preparation of Chloroalkoxy Phenol Analogs with High Yield

While direct yield data for 4-(3-chloropropyl)phenol itself are not available in the retrieved literature, a closely related synthetic methodology for 4-(3-chloropropoxy)phenol (the ether analog with an oxygen atom inserted between the phenyl ring and the propyl chain) achieves >70% overall yield in a two-step sequence starting from 4-hydroxybenzaldehyde and 3-chloropropyl tosylate [1]. This demonstrates the viability of constructing chloroalkyl-functionalized phenolic building blocks on a preparative scale using readily available starting materials. The synthetic accessibility of the chloroalkyl phenol scaffold contrasts with the more challenging purification and handling requirements associated with the corresponding bromo analog [2], which is prone to elimination side reactions under basic conditions.

Process chemistry Scale-up synthesis Synthetic methodology

Defined Research and Industrial Application Scenarios for 4-(3-Chloropropyl)phenol Based on Verified Evidence


Myeloperoxidase (MPO) and CYP3A4 Enzyme Inhibition Studies in Medicinal Chemistry

4-(3-Chloropropyl)phenol serves as a well-annotated chemical probe for enzyme inhibition studies, with IC50 values of 55 nM against MPO and 17 nM against CYP3A4 established under defined assay conditions [1]. This quantitative activity profile enables its use as a reference compound in screening cascades or as a starting scaffold for structure-activity relationship (SAR) exploration. The compound's moderate potency relative to sub-nanomolar inhibitors [1] positions it as a benchmark for evaluating structural modifications aimed at improving target engagement. Its documented activity across multiple peroxidase enzymes (MPO, CYP3A4, TPO) also supports selectivity profiling efforts [1].

Synthesis of Ether- and Amine-Linked Molecular Conjugates via Nucleophilic Substitution

The terminal chloroalkyl functionality of 4-(3-chloropropyl)phenol provides a defined electrophilic handle for nucleophilic substitution reactions with oxygen, nitrogen, or sulfur nucleophiles. The 3-carbon propyl spacer offers a spatial separation of approximately 3.8-4.2 Å between the phenolic oxygen and the electrophilic center, which is longer than the ~2.5-3.0 Å separation provided by the 2-carbon ethyl chain in 4-(2-chloroethyl)phenol [1]. This extended linker length is advantageous for designing molecular architectures where precise distance control between pharmacophoric elements or functional groups is required. The chloro leaving group's moderate reactivity [2] also enables controlled alkylation conditions that minimize competitive elimination pathways.

Analytical Method Development and Reference Standard Preparation

The defined predicted physicochemical parameters of 4-(3-chloropropyl)phenol—including a boiling point of 290.4±15.0 °C, density of 1.148±0.06 g/cm³, and LogP of 2.56 [1]—establish a reproducible chromatographic fingerprint. These parameters support its use as a retention time marker in HPLC and GC method development for the analysis of chlorinated phenolic intermediates. The compound's moderate lipophilicity (LogP 2.56) [1] provides a useful reference point for calibrating reversed-phase separation systems, while its distinct molecular weight (170.64 g/mol) [1] facilitates identification via mass spectrometry. Commercially available product specifications at 95% purity [2] enable its use as a qualitative reference standard in routine analytical workflows.

Precursor for Alkylation-Derived Building Blocks in Multi-Step Organic Synthesis

4-(3-Chloropropyl)phenol functions as a versatile synthetic intermediate for the preparation of more complex molecular architectures. The para-substituted phenol core, combined with the ω-chloroalkyl side chain, enables sequential derivatization strategies where the phenolic hydroxyl and the terminal chloro group can be orthogonally functionalized. Synthetic methodologies for structurally related 4-(ω-chloroalkoxy)phenols have been demonstrated on multigram scale with >70% overall yields [1], establishing a precedent for scalable preparation of this compound class. The chloro leaving group provides sufficient stability for storage and handling under ambient conditions [2], in contrast to the more labile bromo analog which requires more stringent storage protocols to prevent degradation.

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